Biotin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ACETONE; DISSOLVES ABOUT 1 PART/100 IN METHANOL; SOL IN METHYL ETHYL KETONE, BENZENE, CYCLOHEXENE; INSOL IN SATURATED & PARAFFIN HYDROCARBONS /METHYL ESTER/

HIGHLY SOL IN WATER /SODIUM SALT/

Insol in naphtha

Slightly sol in chloroform and ether

Biotin is slightly soluble in water and alcohol (its salts are quite soluble).

0.22 mg/mL at 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Cellular Function

Biotin is a crucial component of coenzymes involved in fatty acid synthesis, certain amino acid metabolism, and glucose utilization. Researchers are investigating how biotin deficiency might affect these processes and contribute to various diseases [National Institutes of Health (.gov) on biotin deficiency].

Gene Expression

Biotin is involved in histone modification, a process that regulates gene expression. Scientists are studying how biotin influences gene expression and its potential role in diseases like cancer [National Institutes of Health (.gov) on gene expression].

Metabolic Disorders

Biotin deficiency can cause several metabolic problems. Researchers are studying how biotin supplementation might help manage conditions like type 2 diabetes or fatty liver disease, although more evidence is needed [National Center for Biotechnology Information (.gov) on biotin for type 2 diabetes: ].

Neurological Conditions

Biotin is being investigated for its potential role in managing neurological conditions like multiple sclerosis or neuropathy. Studies suggest biotin might improve nerve conduction and function in some cases, but more research is needed [National Institutes of Health (.gov) on multiple sclerosis: ].

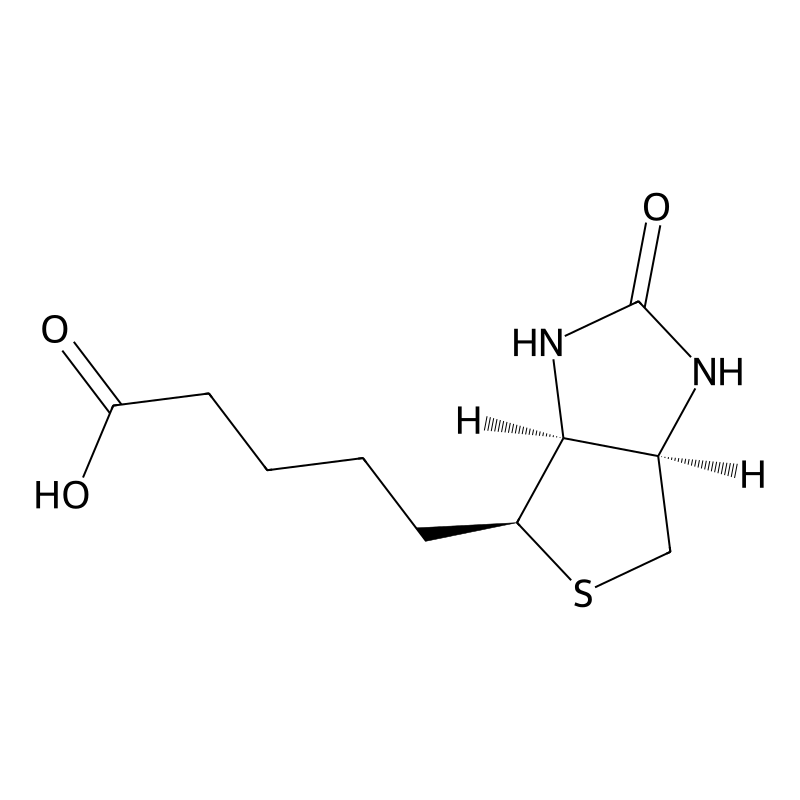

Biotin, also known as Vitamin H or B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. Structurally, biotin is a heterocyclic compound featuring a sulfur-containing tetrahydrothiophene ring fused to a ureido group, with a carboxylic acid side chain. This unique structure allows biotin to function as a coenzyme for several important carboxylase enzymes, which are involved in the metabolism of fatty acids and amino acids, as well as gluconeogenesis . Biotin is essential for the proper functioning of these enzymes, facilitating the transfer of carbon dioxide in carboxylation reactions.

Biotin's primary function is as a coenzyme for carboxylase enzymes. These enzymes participate in crucial metabolic pathways by facilitating the transfer of CO2 molecules. Biotin binds to a specific pocket within the enzyme, and its side chain interacts with the substrate molecule. This allows for the efficient transfer of CO2, leading to the formation of new products in various metabolic processes [].

Biotin-dependent enzymes are classified into three main categories based on their functions:

- Carboxylases (Class I) - These enzymes catalyze the fixation of carbon dioxide. For example, acetyl-CoA carboxylase converts acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis.

- Decarboxylases (Class II) - These enzymes facilitate the removal of carbon dioxide from substrates.

- Transcarboxylases (Class III) - These enzymes transfer carboxyl groups between substrates.

The general reaction mechanism involves two half-reactions. In Class I enzymes, the first half-reaction generates carboxyphosphate from bicarbonate and ATP, while the second half involves transferring the carboxyl group to an acceptor molecule .

Biotin is vital for numerous biological activities:

- Fatty Acid Synthesis: Biotin is integral to the action of acetyl-CoA carboxylase, which catalyzes the first step in fatty acid biosynthesis.

- Gluconeogenesis: It assists pyruvate carboxylase in converting pyruvate into oxaloacetate, a key step in glucose production.

- Amino Acid Metabolism: Biotin-dependent enzymes also play roles in metabolizing branched-chain amino acids and propionate.

Additionally, biotinylation of histone proteins has been shown to influence chromatin stability and gene expression .

Biotin can be synthesized through several methods:

- Microbial Fermentation: Certain bacteria can produce biotin naturally through fermentation processes.

- Chemical Synthesis: Laboratory synthesis involves multiple steps starting from simple precursors like alanine and pimeloyl-CoA, leading to intermediates such as 7-keto-8-aminopelargonic acid and dethiobiotin before yielding biotin .

- Enzymatic Synthesis: Enzymes like biotin synthase catalyze the final steps in biotin formation.

Biotin has a wide range of applications:

- Nutritional Supplements: Commonly marketed for hair, skin, and nail health.

- Clinical Uses: Biotin supplementation can be beneficial for individuals with certain metabolic disorders or deficiencies.

- Research: Biotin is widely used in molecular biology techniques such as biotin-streptavidin binding assays due to its strong affinity for streptavidin.

Biotin interacts with various compounds and enzymes:

- Enzyme Interactions: Biotin serves as a cofactor for five major human carboxylases, including acetyl-CoA carboxylase and pyruvate carboxylase .

- Drug Interactions: Studies have shown that high doses of biotin may interfere with certain laboratory tests, leading to false results.

Research continues into how biotin affects other metabolic pathways and its potential therapeutic roles in various conditions .

Several compounds share structural or functional similarities with biotin:

| Compound | Structure Type | Functionality |

|---|---|---|

| Pantothenic Acid | Water-soluble B vitamin | Precursor to coenzyme A |

| Folic Acid | Water-soluble B vitamin | Involved in DNA synthesis and repair |

| Lipoic Acid | Sulfur-containing compound | Co-factor in oxidative decarboxylation |

| Thiamine | Water-soluble B vitamin | Essential for carbohydrate metabolism |

Uniqueness of Biotin:

Heterobicyclic Core Structure Analysis

Biotin presents a unique molecular architecture characterized by a heterobicyclic core structure consisting of a thieno[3,4-d]imidazole ring system [1] [2]. This bicyclic framework is formed by the fusion of two distinct five-membered rings: a ureido ring containing the characteristic -N-CO-N- functional group and a tetrahydrothiophene ring incorporating a sulfur atom within the cyclic structure [2] [3]. The ureido ring contributes to the molecule's biological activity by serving as the carbon dioxide carrier in carboxylation reactions, while the sulfur-containing tetrahydrothiophene ring provides structural rigidity and unique chemical properties [3].

The heterobicyclic core exhibits a highly constrained three-dimensional geometry due to the fused ring system. X-ray crystallographic analyses have revealed that the biotin molecule adopts a distinctive boat-like conformation, with the sulfur atom positioned at the bridging position between the two rings [4] [5]. This structural arrangement creates an asymmetric environment with three defined stereocenters, each contributing to the overall stereochemical complexity of the molecule [6].

The molecular formula C₁₀H₁₆N₂O₃S reflects the presence of ten carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom, with a molecular weight of 244.31 g/mol [1] [7]. The chemical structure has been definitively established through multiple analytical techniques, including nuclear magnetic resonance spectroscopy, X-ray crystallography, and mass spectrometry [1] [4].

Valeric Acid Side Chain Configuration

The valeric acid side chain represents a critical structural component of biotin, consisting of a five-carbon straight-chain carboxylic acid moiety attached to the heterobicyclic core at the tetrahydrothiophene ring [8] [9]. This pentanoic acid substituent is positioned at the 4-position of the thieno[3,4-d]imidazole system, creating a flexible molecular appendage that extends from the rigid bicyclic framework [10] [11].

The valeric acid side chain exhibits considerable conformational flexibility, which has been identified as a key factor in biotin's exceptional binding affinity to avidin and streptavidin proteins [9] [11]. This flexibility allows the side chain to adopt optimal conformations for protein-ligand interactions, forming multiple types of hydrogen bonds including classical H-bonds, CH-π interactions, and CH-O bonds with lipophilic regions of binding pockets [9] [11].

The carboxylic acid functionality at the terminus of the valeric acid chain provides an ionizable group with a pKa value that influences the molecule's solubility and binding characteristics. In physiological conditions, this carboxyl group exists predominantly in its ionized form, contributing to the molecule's overall charge distribution and hydrophilic character [12].

Crystallographic Characterization and Solid-State Behavior

Biotin crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, as determined through X-ray diffraction analysis [13] [4]. The crystal structure exhibits well-defined unit cell parameters with dimensions that accommodate the molecular geometry and intermolecular packing arrangements [13]. The crystalline form appears as white to off-white needle-like crystals, with the needle morphology reflecting the preferred growth direction along specific crystallographic axes [2] [14].

The solid-state packing is stabilized by an extensive network of intermolecular hydrogen bonds involving the ureido nitrogen atoms, the carboxylic acid group, and water molecules that may be incorporated into the crystal lattice [15] [16]. These hydrogen bonding interactions create a three-dimensional framework that contributes to the mechanical stability and thermal properties of the crystalline material [15].

Crystal structure determination has revealed that biotin exhibits polymorphic behavior, with multiple crystal forms reported under different crystallization conditions [15] [17]. The various polymorphic forms differ in their crystal packing arrangements, unit cell dimensions, and thermodynamic stability, although the molecular conformation of biotin remains essentially unchanged across different polymorphs [17].

The crystal packing density and intermolecular interactions influence the physical properties of solid biotin, including its dissolution rate, thermal stability, and mechanical characteristics. Van der Waals forces, in addition to hydrogen bonding, contribute to the overall crystal lattice energy and determine the relative stability of different polymorphic forms [15].

Solubility Profiles in Organic and Aqueous Solvents

Biotin demonstrates markedly different solubility characteristics across various solvent systems, reflecting its amphiphilic molecular structure with both hydrophilic and lipophilic regions [18] [19]. In aqueous solutions at 25°C, biotin exhibits very limited solubility with only 22 mg dissolving per 100 mL of water [18] [20]. This low aqueous solubility increases significantly with temperature, as hot water readily dissolves biotin, indicating a positive temperature coefficient for dissolution [20].

The solubility profile in organic solvents reveals a complex pattern dependent on solvent polarity and hydrogen bonding capacity. Dimethyl sulfoxide exhibits the highest mole fraction solubility among the tested solvents, followed by N,N-dimethylformamide, demonstrating biotin's preference for aprotic polar solvents [19] [21]. In contrast, biotin shows only slight solubility in alcohols, with ethanol dissolving 80 mg/100 mL at 25°C [18].

The solubility in alkaline solutions is dramatically enhanced compared to neutral or acidic conditions. In 0.1 M sodium hydroxide solution, biotin achieves a solubility of 10 mg/mL at 25°C, producing clear, colorless solutions [18]. This enhanced alkaline solubility results from ionization of the carboxylic acid group, creating a more hydrophilic ionic species.

Experimental measurements have demonstrated that biotin dissolution follows an endothermic and spontaneous process across all tested solvents, with thermodynamic parameters indicating favorable entropy changes that drive the dissolution process despite the positive enthalpy of dissolution [19].

Thermal Stability and Degradation Pathways

Biotin exhibits substantial thermal stability in its crystalline form, with a melting point range of 229-234°C, at which point decomposition occurs rather than true melting [18] [14] [22]. The onset of thermal decomposition coincides with the melting point, indicating that the molecule undergoes chemical breakdown before achieving a stable liquid phase [14] [22].

Differential scanning calorimetry studies have revealed that dry crystalline biotin remains stable when exposed to moderate heating conditions, maintaining its chemical integrity up to approximately 200°C [14]. The thermal stability is significantly influenced by environmental conditions, with the presence of moisture, extreme pH conditions, or oxidizing agents accelerating decomposition processes [14].

In aqueous solutions, biotin demonstrates remarkable thermal stability under neutral to mildly acidic conditions, remaining stable even at 100°C for extended periods [14]. However, thermal stability decreases markedly in strongly acidic or strongly alkaline solutions, where elevated temperatures promote hydrolytic degradation of the heterobicyclic ring system [14].

The thermal degradation pathway involves multiple sequential reactions, beginning with decarboxylation of the valeric acid side chain, followed by ring-opening reactions of the heterobicyclic core structure. Thermogravimetric analysis indicates that the major mass loss occurs in the temperature range of 230-350°C, corresponding to the decomposition of the organic framework [23]. The degradation products include various low molecular weight compounds resulting from fragmentation of the carbon skeleton and elimination of heteroatoms.

Photochemical stability studies have demonstrated that while biotin remains stable under normal lighting conditions, exposure to ultraviolet radiation gradually destroys the molecule through photolytic processes [14]. This photosensitivity necessitates storage in light-protected environments to maintain long-term stability.

Data Tables Summary

| Property | Value | Reference |

|---|---|---|

| Molecular Architecture | ||

| Molecular Formula | C₁₀H₁₆N₂O₃S | [1] |

| Molecular Weight | 244.31 g/mol | [1] |

| Stereochemical Configuration | (3aS,4S,6aR) | [6] |

| Optical Activity [α]₂₀/D | +91±2° (c = 1% in 0.1 M NaOH) | [18] |

| Crystal Properties | ||

| Crystal System | Orthorhombic | [13] |

| Space Group | P2₁2₁2₁ | [13] |

| Melting Point | 229-234°C (decomposes) | [18] [14] |

| Solubility (25°C) | ||

| Water | 22 mg/100 mL | [18] |

| Ethanol | 80 mg/100 mL | [18] |

| 0.1 M NaOH | 10 mg/mL | [18] |

| DMSO | Highest mole fraction solubility | [19] |

| Thermal Properties | ||

| Decomposition Temperature | 229-232°C | [14] |

| Aqueous Stability | Stable at 100°C (neutral pH) | [14] |

| pH Stability Range | 3.5-9.0 | [14] |

The microbial synthesis of biotin proceeds through a well-characterized two-stage biosynthetic pathway that has been extensively elucidated through decades of biochemical and molecular research. The first stage involves the generation of the pimelate moiety, a seven-carbon alpha, omega-dicarboxylic acid that contributes seven of the ten biotin carbon atoms [4] [3]. The second stage encompasses the highly conserved assembly of the fused heterocyclic rings through sequential enzymatic reactions catalyzed by BioF, BioA, BioD, and BioB [1] [3].

The metabolic cost of biotin synthesis is substantial, requiring at least twenty equivalents of adenosine triphosphate for each biotin molecule produced, with the major energetic burden arising from the two S-adenosyl-methionine molecules cleaved during formation of the tetrahydrothiophene ring [3] [5]. This significant energy expenditure underscores the essential nature of biotin in cellular metabolism and explains why many organisms have evolved sophisticated regulatory mechanisms to control biotin production [5].

Pimelate Precursor Formation Mechanisms

The synthesis of the pimelate moiety represents the most diverse aspect of biotin biosynthesis, with at least three distinct pathways having been characterized in different bacterial lineages. These pathways reflect evolutionary adaptations to specific metabolic constraints and environmental conditions [4] [6] [7].

BioC-BioH Pathway

The canonical BioC-BioH pathway, first elucidated in Escherichia coli, represents the most widespread mechanism for pimelate synthesis among gamma-proteobacteria [4] [3]. This pathway employs a sophisticated modification of fatty acid synthesis wherein BioC, a S-adenosyl-methionine-dependent methyltransferase, methylates the free carboxyl group of malonyl-acyl carrier protein to generate malonyl-acyl carrier protein methyl ester [4]. The methylated substrate is then processed through two rounds of fatty acid chain elongation, followed by cleavage of the methyl ester bond by BioH, a dedicated esterase, to yield pimeloyl-acyl carrier protein [4] [3].

The BioC-BioH pathway demonstrates remarkable biochemical ingenuity in circumventing the hydrophobic constraints of fatty acid synthetic enzymes, which typically cannot accommodate free carboxyl groups within their active sites [4]. The temporary methylation strategy allows the pimelate backbone to be synthesized through normal fatty acid elongation while preserving the essential carboxyl functionality required for subsequent biotin assembly [4].

BioW-BioI Pathway

The BioW-BioI pathway, characteristic of Bacillus subtilis and related gram-positive bacteria, employs a fundamentally different strategy involving the direct activation of free pimelic acid [4] [8]. BioW functions as a pimeloyl-coenzyme A synthetase, converting free pimelic acid to pimeloyl-coenzyme A in an adenosine triphosphate-dependent reaction [4]. The source of free pimelic acid is generated through the action of BioI, a cytochrome P450 enzyme that catalyzes oxidative cleavage of acyl carrier protein-bound long-chain fatty acids [4] [8].

Isotopic labeling studies using carbon-13 nuclear magnetic resonance have definitively demonstrated that free pimelic acid serves as a bona fide intermediate in Bacillus subtilis biotin synthesis [4] [8]. The labeling patterns obtained from feeding experiments with labeled acetate precursors showed symmetric incorporation into the carboxyl-derived carbons of biotin, confirming the role of the rotationally symmetric free pimelic acid molecule [4].

BioZ-CaiB Pathway

The BioZ-CaiB pathway represents a recently discovered mechanism restricted to alpha-proteobacteria, including important plant and mammalian pathogens [6] [7]. This pathway utilizes an unusual primer, glutaryl-coenzyme A, which is derived from lysine degradation through the action of CaiB, a type III acyl-coenzyme A transferase [6]. BioZ catalyzes a 3-ketoacyl-acyl carrier protein synthase III-like reaction, condensing glutaryl-coenzyme A with malonyl-acyl carrier protein to produce 5'-keto-pimeloyl acyl carrier protein [6] [7].

The crystal structure of Agrobacterium tumefaciens BioZ at 1.99 Angstrom resolution reveals a catalytic triad and substrate-loading tunnel functionally distinct from other ketoacyl synthases [7]. Three specific residues (Ser84, Arg147, and Ser287) located at the tunnel's distal end appear to neutralize the charge of the free carboxyl group of glutaryl-coenzyme A, enabling its accommodation within the enzyme's active site [7].

| Pathway | Organisms | Key Enzymes | Substrate | Oxygen Requirement |

|---|---|---|---|---|

| BioC-BioH | E. coli, P. aeruginosa, A. baumannii | BioC (methyltransferase), BioH (esterase) | Malonyl-ACP | No |

| BioW-BioI | B. subtilis, S. aureus | BioW (synthetase), BioI (P450) | Free pimelic acid | Yes |

| BioZ-CaiB | α-proteobacteria | BioZ (synthase), CaiB (transferase) | Glutaryl-CoA | No |

Fe-S Cluster Involvement in Sulfur Incorporation

The incorporation of sulfur atoms into the biotin thiophane ring represents one of the most mechanistically complex reactions in cofactor biosynthesis, requiring the coordinated action of multiple iron-sulfur clusters and associated assembly machinery [9] [10]. Biotin synthase (BioB) contains two distinct iron-sulfur clusters that serve specialized roles in the sulfur insertion reaction [9] [10].

[4Fe-4S] Cluster Function

The [4Fe-4S]2+ cluster in biotin synthase serves as the radical-generating center, coordinating with S-adenosyl-methionine to facilitate reductive cleavage of the sulfonium bond [9] [10]. This reaction generates methionine and a highly reactive 5'-deoxyadenosyl radical that abstracts hydrogen atoms from dethiobiotin, creating substrate-centered carbon radicals poised for sulfur incorporation [9]. The [4Fe-4S] cluster is coordinated by the signature Cys-X-X-X-Cys-X-X-Cys motif sequence characteristic of radical S-adenosyl-methionine enzymes [3] [9].

[2Fe-2S] Cluster as Sulfur Donor

The [2Fe-2S]2+ cluster functions as the immediate sulfur donor, providing sulfur atoms for formation of the thiophane ring carbon-sulfur bonds [9] [10]. During each catalytic turnover, the [2Fe-2S] cluster is sacrificed, with its sulfur atoms incorporated into the biotin molecule and the remnant iron atoms dissociating from the enzyme [9]. This suicide mechanism requires regeneration of the [2Fe-2S] cluster for subsequent catalytic cycles [9] [10].

Cluster Assembly and Regeneration

The regeneration of iron-sulfur clusters in biotin synthase requires the coordinated action of the ISC (iron-sulfur cluster) assembly system [9] [10]. HscA, an Hsp70-class molecular chaperone, plays a crucial role in facilitating cluster transfer from the scaffold protein IscU to apoprotein targets [9] [10]. Biochemical studies demonstrate that HscA binds with increased affinity to biotin synthase molecules lacking one or both iron-sulfur clusters, forming stable complexes that enhance cluster assembly efficiency [9] [10].

In eukaryotic systems, the Isa1 and Isa2 proteins (homologs of bacterial IscA) are required for biotin synthase catalytic activity but surprisingly are not essential for de novo synthesis of the enzyme's iron-sulfur clusters [11] [12]. Instead, these proteins appear to be crucial for maintaining the catalytic competence of the enzyme during the sulfur insertion reaction [11] [12]. The Isu1 and Isu2 proteins (yeast homologs of bacterial IscU) are responsible for the actual assembly of iron-sulfur clusters on biotin synthase [11].

| Component | Cluster Type | Function | Conservation |

|---|---|---|---|

| BioB [4Fe-4S] | [4Fe-4S]2+ | SAM radical generation | Universal |

| BioB [2Fe-2S] | [2Fe-2S]2+ | Sulfur donor | Universal |

| IscS | N/A | Cysteine desulfurization | Highly conserved |

| IscU/Isu1/Isu2 | Variable | Cluster assembly scaffold | Highly conserved |

| HscA | N/A | Cluster transfer facilitation | Bacteria |

| Isa1/Isa2 | Iron-containing | Catalytic activity regulation | Eukaryotes |

Plant-Specific Biotin Production Routes

Biotin biosynthesis in plants exhibits unique organizational and compartmentalization features that distinguish it from both prokaryotic and other eukaryotic systems [13] [14] [15]. The pathway demonstrates a complex subcellular distribution that reflects the evolutionary adaptation of the biotin synthetic machinery to the specialized metabolic requirements of photosynthetic organisms [15] [16].

Compartmentalized Pathway Organization

Unlike the cytoplasmic localization typical of bacterial biotin synthesis, plant biotin biosynthesis is divided between two distinct cellular compartments [13] [15] [16]. The initial step, catalyzed by 7-keto-8-aminopelargonic acid synthase (BioF/BIO4), occurs in the cytosol [13] [15]. All subsequent reactions, including the formation of 7,8-diaminopelargonic acid, dethiobiotin, and biotin, are localized to the mitochondrial matrix [15] [16].

This compartmentalization necessitates transport of the initial product, 7-keto-8-aminopelargonic acid, from the cytosol into mitochondria [15] [16]. The specific transport mechanism remains uncharacterized, but the requirement for efficient substrate transport underscores the importance of this compartmentalized organization [16]. The mitochondrial localization of the final three enzymatic steps aligns with the reducing environment required for iron-sulfur cluster stability and function [15].

Bifunctional Enzyme Architecture

One of the most remarkable features of plant biotin synthesis is the existence of a bifunctional enzyme that catalyzes two sequential reactions in the pathway [16]. The BIO3-BIO1 locus in Arabidopsis thaliana produces both separate transcripts encoding individual dethiobiotin synthetase (BIO3) and 7,8-diaminopelargonic acid synthase (BIO1) activities, as well as chimeric transcripts encoding a single polypeptide with both enzymatic functions [16].

The bifunctional transcript results from alternative splicing that creates a monocistronic messenger ribonucleic acid encoding a fusion protein with both dethiobiotin synthetase and 7,8-diaminopelargonic acid synthase activities [16]. This bifunctional enzyme has been functionally validated through complementation of the corresponding Escherichia coli auxotrophs, demonstrating that both catalytic domains retain full activity within the fusion context [16].

Transport and Distribution

The compartmentalized nature of plant biotin synthesis requires sophisticated transport mechanisms to deliver biotin and related intermediates to their sites of utilization [14] [16]. Biotin-dependent enzymes in plants are distributed across four distinct subcellular compartments: chloroplasts, mitochondria, peroxisomes, and the cytosol [14] [16]. This widespread distribution necessitates efficient biotin transport systems.

The SUC5 transporter (At1g71890), a member of the sucrose transporter family, has been identified as a biotin transport protein capable of facilitating biotin movement across cellular membranes [14] [16]. Functional analysis demonstrated that SUC5 can transport radiolabeled biotin and is essential for biotin delivery in biotin biosynthesis-deficient embryos [14]. The dual specificity for sucrose and biotin transport represents an unusual example of substrate promiscuity in plant transporters [14].

| Compartment | Enzyme | Gene | Function |

|---|---|---|---|

| Cytosol | KAPA synthase | BIO4 (At5g04620) | Initial condensation |

| Mitochondria | DAPA synthase | BIO1 (At5g57590) | Transamination |

| Mitochondria | DTB synthetase | BIO3 (At5g57600) | Ureido ring formation |

| Mitochondria | Biotin synthase | BIO2 (At2g43360) | Thiophane ring formation |

Evolutionary Conservation of Bio Operon Components

The evolutionary analysis of biotin biosynthetic operons reveals a complex interplay between functional constraint and adaptive flexibility that has shaped the organization and conservation of these gene clusters across diverse bacterial lineages [17] [18] [19]. The bio operon represents an excellent model system for understanding the evolutionary forces that drive operon formation, maintenance, and dissolution [17] [19].

Core Gene Conservation

The four genes encoding the ring assembly enzymes (bioA, bioB, bioD, bioF) exhibit extraordinary evolutionary conservation across all biotin-producing organisms [1] [3] [19]. This conservation reflects the strong functional constraints imposed by the complex chemistry of biotin ring assembly and the essential nature of biotin in cellular metabolism [3] [5]. Phylogenetic analysis demonstrates that these genes are subject to strong purifying selection, with sequence conservation extending not only to catalytic domains but also to structural features required for proper enzyme folding and cofactor binding [3].

The universal conservation of the bioA-bioB-bioD-bioF gene set across phylogenetically diverse bacteria supports their fundamental importance in biotin biosynthesis [19]. Even in organisms that have undergone extensive genome reduction, such as obligate symbionts, the core biotin synthesis genes are frequently retained when biotin cannot be obtained from the host [19].

Pimelate Synthesis Gene Diversity

In contrast to the core assembly genes, the genes responsible for pimelate synthesis exhibit remarkable diversity and lineage-specific distribution [4] [3] [6]. The bioC-bioH gene pair is predominantly found in gamma-proteobacteria and some other bacterial lineages, while the bioW-bioI system is characteristic of Bacillus and related gram-positive bacteria [4] [8]. The bioZ gene is restricted to alpha-proteobacteria, where it has apparently been acquired through horizontal gene transfer events [6] [7].

This diversity in pimelate synthesis mechanisms reflects the evolutionary optimization of biotin production for specific metabolic and environmental constraints. The oxygen-dependent BioI enzyme in Bacillus species provides an efficient mechanism for pimelate generation in aerobic environments, while the oxygen-independent BioC-BioH and BioZ-CaiB pathways offer advantages in oxygen-limited conditions [4] [6] [8].

Operon Structural Evolution

The organization of biotin synthesis genes into operons facilitates coordinated regulation of enzyme expression and efficient horizontal transfer of complete biosynthetic capabilities [5] [19]. However, operon structure is not static and exhibits considerable variation even among closely related organisms [19]. The biotin operons demonstrate several evolutionary trends, including gene clustering, promoter sharing, and regulatory integration [5] [19].

In Escherichia coli, the bio genes are organized into divergently transcribed clusters controlled by a shared operator region, while in Bacillus subtilis, all bio genes are arranged in a single transcriptional unit [5] [20]. Pseudomonas aeruginosa represents an intermediate organization with most bio genes clustered together but with some individual promoters [21]. These organizational differences reflect species-specific adaptations to environmental and metabolic requirements [5] [21].

Regulatory Evolution

The evolution of biotin operons is intimately linked to the development of sophisticated regulatory mechanisms that respond to biotin availability and metabolic demand [5]. The BirA/BPL regulatory system is widely conserved across bacteria, demonstrating the importance of feedback regulation in biotin homeostasis [5]. However, alternative regulatory systems, such as BioR in alpha-proteobacteria and BioQ in Corynebacterium species, illustrate the evolutionary plasticity of regulatory networks [5].

The conservation of regulatory elements often extends beyond individual operons to include coordination with other metabolic pathways. For example, the regulation of biotin synthesis is frequently integrated with fatty acid metabolism and iron-sulfur cluster assembly, reflecting the biochemical interconnections between these processes [5] [19].

| Gene Category | Conservation Level | Distribution | Evolutionary Pressure |

|---|---|---|---|

| Core synthesis (bioA, bioB, bioD, bioF) | Highly conserved | Universal in producers | Strong purifying selection |

| BioC-BioH pathway | Moderately conserved | γ-proteobacteria | Moderate selection |

| BioW-BioI pathway | Lineage-specific | Bacillus group | Environmental adaptation |

| BioZ pathway | Clade-specific | α-proteobacteria | Horizontal transfer |

| Transport (bioY) | Variable | Widespread | Environmental adaptation |

| Regulation | Functionally conserved | Most bacteria | Regulatory optimization |

Purity

Physical Description

Solid

Color/Form

Colorless, crystalline

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 0.39 (est)

Decomposition

Appearance

Melting Point

CRYSTALS. MELTING POINT 166.5 °C; SPECIFIC OPTICAL ROTATION +82 DEG @ 15 °C/D (7.5 MG IN 1.28 G METHANOL) /METHYL ESTER/

Melting point = 231-233 °C for 99% pure (+)-biotin

232 °C

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Drug Indication

Treatment of multiple sclerosis

Biotin (B7 or vitamin H) is a water-soluble vitamin, which has received publicity for promoting the growth of hair and nails. There are limited studies, which confirm the exact indications of biotin. Biotinidase deficiency is uncommon but has been documented. Frank deficiency of biotinidase may present as conjunctivitis, ataxia, seizure, skin infections, and developmental delay in children. Biotin may have benefits in those suffering from pathologic brittle hair syndrome or uncombable hair syndrome. Otherwise, indications for supplementation remain unnecessary in healthy individuals. Biotin deficiencies would require inborn errors of metabolism. Documentation on supplementation in healthy individuals remains unclear. To date, there have been no trials supporting claims of biotin supplementation being used to improve hair quality or quantity, or nail growth. The U.S. Food and Drug Administration does not recommend daily biotin usage, although breastfeeding or pregnant patients are recommended to take from 5 mcg/ to 35 mcg/day. Pregnancy and smoking increase the metabolism of biotin and would require increased intake, although controversial. There is limited evidence to suggest biotin can provide a benefit to hair and nail growth.

Livertox Summary

Drug Classes

Therapeutic Uses

Large doses of biotin ... are administered to babies with infantile seborrhea and to individuals with genetic alterations of biotin-dependent enzymes. patients who receive long-term parenteral nutrition should be given vitamin formulations that contain biotin.

(VET): Biotin is used as a feed additive for poultry and swine.

Biotin is used to treat the biotin-responsive inborn errors of metabolism holocarboxylase synthetase deficiency and biotinidase deficiency. Holocarboxylase deficiency is the most common cause of neonatal multiple carboxylase deficiency. Biotinidase deficiency is the most common cause of late-onset multiple carboxylase deficiency.

For more Therapeutic Uses (Complete) data for BIOTIN (11 total), please visit the HSDB record page.

Pharmacology

Hexahydro-2-oxo-1H-thieno(3,4-d)imidazole-4-pentanoic acid. Growth factor present in minute amounts in every living cell. It occurs mainly bound to proteins or polypeptides and is abundant in liver, kidney, pancreas, yeast, and milk. The biotin content of cancerous tissue is higher than that of normal tissue.

MeSH Pharmacological Classification

ATC Code

A11 - Vitamins

A11H - Other plain vitamin preparations

A11HA - Other plain vitamin preparations

A11HA05 - Biotin

Mechanism of Action

In human tissues biotin is a cofactor for the enzymatic carboxylation of four substrates: pyruvate, acetyl coenzyme A (CoA), propionyl CoA, and beta-methylcrotonyl CoA. As such, it plays an important role in both carbohydrate and fat metabolism. Carbon dioxide fixation occurs in a two-step reaction, the first involving binding of carbon dioxide to the biotin moiety of the holoenzyme, and the second involving transfer of the biotin-bound carbon dioxide to an appropriate acceptor.

Biotin functions in carbon dioxide fixation reactions in intermediate metabolism, transferring the carboxyl group to acceptor molecules. It acts similarly in decarboxylation reactions. Biotin is essential in human metabolism for its part in the previously described enzymatic steps, in catalyzing deamination of amino acids, and in oleic acid synthesis. Biotin is a cofactor for the enzymatic carboxylation of pyruvate, acetyl coenzyme A (CoA), propionyl CoA, and beta-methylcrotonyl CoA, and, therefore, plays an important role in carbohydrate and fat metabolism.

Protein folding in the endoplasmic reticulum (ER) depends on Ca2+; uptake of Ca2+ into the ER is mediated by sarco/endoplasmic reticulum Ca2+-ATPase 3 (SERCA3). The 5'-flanking region of the SERCA3 gene (ATP2A3) contains numerous binding sites for the transcription factors Sp1 and Sp3. Biotin affects the nuclear abundance of Sp1 and Sp3, which may act as transcriptional activators or repressors. Here we determined whether biotin affects the expression of the SERCA3 gene and, thus, protein folding in human lymphoid cells. Jurkat cells were cultured in media containing 0.025 nmol/L biotin (denoted "deficient") or 10 nmol/L biotin ("supplemented"). The transcriptional activity of the full-length human SERCA3 promoter was 50% lower in biotin-supplemented cells compared to biotin-deficient cells. Biotin-dependent repressors bind to elements located 731 to 1312 bp upstream from the transcription start site in the SERCA3 gene. The following suggest that low expression of SERCA3 in biotin-supplemented cells impaired folding of secretory proteins in the ER, triggering unfolded protein response: (i) sequestration of Ca2+ in the ER decreased by 14 to 24% in response to biotin supplementation; (ii) secretion of interleukin-2 into the extracellular space decreased by 75% in response to biotin supplementation; (iii) the nuclear abundance of stress-induced transcription factors increased in response to biotin supplementation; and (iv) the abundance of stress-related proteins such ubiquitin activating enzyme 1, growth arrest and DNA damage 153 gene, X-box binding protein 1 and phosphorylated eukaryotic translation initiation factor 2alpha increased in response to biotin supplementation. Collectively, this study suggests that supplements containing pharmacological doses of biotin may cause cell stress by impairing protein folding in the ER.

Evidence is emerging that biotin participates in processes other than classical carboxylation reactions. Specifically, novel roles for biotin in cell signaling, gene expression, and chromatin structure have been identified in recent years. Human cells accumulate biotin by using both the sodium-dependent multivitamin transporter and monocarboxylate transporter 1. These transporters and other biotin-binding proteins partition biotin to compartments involved in biotin signaling: cytoplasm, mitochondria, and nuclei. The activity of cell signals such as biotinyl-AMP, Sp1 and Sp3, nuclear factor (NF)-kappaB, and receptor tyrosine kinases depends on biotin supply. Consistent with a role for biotin and its catabolites in modulating these cell signals, greater than 2000 biotin-dependent genes have been identified in various human tissues. Many biotin-dependent gene products play roles in signal transduction and localize to the cell nucleus, consistent with a role for biotin in cell signaling. Posttranscriptional events related to ribosomal activity and protein folding may further contribute to effects of biotin on gene expression. Finally, research has shown that biotinidase and holocarboxylase synthetase mediate covalent binding of biotin to histones (DNA-binding proteins), affecting chromatin structure; at least seven biotinylation sites have been identified in human histones. Biotinylation of histones appears to play a role in cell proliferation, gene silencing, and the cellular response to DNA repair. Roles for biotin in cell signaling and chromatin structure are consistent with the notion that biotin has a unique significance in cell biology.

Vapor Pressure

Pictograms

Irritant

Impurities

One company requires that biotin contain <0.25% diamino derivative, biotinylbiotin, and monobenzyl biotin ... /Another company/ reports that biotin contains <10 mg/kg heavy metals (as Pb).

Other CAS

58-85-5

Absorption Distribution and Excretion

The intestine is exposed to biotin from a few sources: the diet, biotin supplements and biotin synthesized by bacteria in the large intestine. Dietary biotin exists in free and protein-bound forms. Protein-bound biotin is digested by proteases and peptidases to biotin-containing oligopeptides and biocytin (epsilon-N-biotinyl-L-lysine). Biocytin and the biotin-containing oligopeptides are converted to biotin via the enzyme biotinidase. Biotin - both dietary-derived biotin and supplementary biotin - is efficiently absorbed from the small intestine. At doses of biotin derived from food, biotin appears to be transported into enterocytes by a sodium -dependent carrier. At higher doses of biotin,absorption appears to occur by passive diffusion. Absorption of the biotin produced by the colonic microflora, appears to occur by a carrier mediated process in the proximal large intestine.

Elimination: Primarily in urine.

Protein binding: Primarily to plasma proteins.

Absorption: approximately 50%.

For more Absorption, Distribution and Excretion (Complete) data for BIOTIN (32 total), please visit the HSDB record page.

Metabolism Metabolites

Biotin is catabolized to a number of different metabolites, including bisnorbiotin, biotin sulfoxide, biotin sulfone, bisonorbiotin methylketone and tetranorbiotin-1-sulfoxide.

More than 95% of the biotin is free in the skim fraction of human milk. The concentration of biotin varies substantially in some women and exceeds that in serum by one to two order of magnitude, suggesting that there is a transport system into milk. The biotin metabolite bisnorbiotin accounts for approximately 50%. In early and transitional human milk, the biotin metabolite biotin sulfoxide accounts for about 10% of the total biotin plus metabolites. With postpartum maturation, the biotin concentration increases, but the bisnorbiotin and biotin sulfoxide concentrations still account for 25% and 8% at 5 weeks postpartum. Current studies provide no evidence for a soluble biotin-binding protein or any other mechanism that traps biotin in human milk.

On a molar basis, biotin accounts for approximately half of the total avidin-binding substances in human serum and urine. Biocytin, bisnorbiotin, bisnorbiotin methylketone, biotin sulfoxide, and biotin sulfone form most of the balance. Biotin metabolism is accelerated in some individuals by anticonvulsants and during pregnancy, thereby increasing the ratio of biotin metabolites to biotin excreted in urine.

An alternate fate to being incorporated into carboxylases or unchanged excretion is catabolism to an inactive metabolite before excretion in urine. About half of biotin undergoes metabolism before excretion. Two principal pathways of biotin catabolism have been identified in mammals. In the first pathway, the valeric acid side chain of biotin is degraded by beta oxidation. This leads to the formation of bisnorbiotin, tetranorbiotin, and related intermediates that are known to result from beta-oxidation of fatty acids. The cellular site of this beta-oxidation of biotin is uncertain. Nonenzymatic decarboxylation of the unstable beta-ketobiotin and beta-keto-bisnorbiotin leads to formation of bisnorbiotin methylketone and tetranorbiotin methylketone, which appear in urine. In the second pathway, the sulfur in the thiophane ring of biotin is oxidized, leading to the formation of biotin L-sulfoxide, biotin D-sulfoxide, and biotin sulfone. Combined oxidation of the ring sulfur and beta-oxidation of the side chain lead to metabolites such as bisnorbiotin sulfone. In mammals, degradation of the biotin ring to release carbon dioxide and urea is quantitatively minor.

Associated Chemicals

Methyl ester;608-16-2

Wikipedia

Drug Warnings

Biotin has not been proven effective in the treatment of acne, seborrheic eczema, or alopecia.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Cosmetics -> Skin conditioning; Hair conditioning; Antiseborrhoeic

Methods of Manufacturing

The Hoffman-La Roche industrial synthesis of biotin starts with fumaric acid. The sequence of bromination, replacement of dibromide with benzyl-bromide, and ring closure with phosgene gives the imidazole cis-dicarboxylic acid. The corresponding anhydride is opened with cyclohexanol to the racemic monoester which is resolved with (+)-ephedrine in high yield. The enantiomer is recycled back to the anhydride. Lithium borohydride reduces only the ester group of (+)-ephedrine, thus producing the lactone with the desired absolute configuration. Sulfur is then introduced by treatment with potassium thioacetate to give the thiolactone. The side chain is introduced in two phases. The first three carbons are attached by a Grignard reaction. Dehydration and hydrogenation over Raney nickel establishes the third chiral center stereospecifically. The last two carbons are then added by reaction of the cyclic sulfonium cation with sodium dimethylmalonate. Hydrolysis of the ester groups of decarboxylation, and didebenzylation occur during heating with aqueous HBr to produce the optically pure biotin in a more than 25% overall yield.

Sumitomo produces biotin by an efficient asymmetric conversion of the prochiral cis-acid to the optically active lactone. The acid reacts with the optically active dihydroxy amine to give quantitatively the chiral imide. Sodium borohydride reduces stereoselectively the pro-R carbonyl group to give, after recrystallization, the optically pure hydroxy amide. Hydrolysis then yields the lactone.

The stereocontrolled formation of all chiral centers of biotin can be achieved in three syntheses by means of 1,3-dipolar nitrone-olefin cycloadditions and in two syntheses by (2+2) cycloaddition methods.

For more Methods of Manufacturing (Complete) data for BIOTIN (7 total), please visit the HSDB record page.

General Manufacturing Information

ISOLATION FROM EGG YOLK: KOGL, TONNIS, Z PHYSIOL CHEM 242, 43 (1936); FROM LIVER: GYORGY ET AL, J BIOL CHEM 131, 745 (1939); DU VIGNEAUD ET AL, IBID 140, 643 (1941). IDENTITY OF BIOTIN WITH VIT H: DU VIGNEAUD ET AL, SCIENCE 92, 62 (1940).

THERE IS NO OFFICIAL PREPN OF BIOTIN, & SINGLE-ENTITY PREPN OF THE CMPD ARE NOT MARKETED IN US.

THREE FORMS OF BIOTIN...HAVE BEEN DERIVED FROM NATURAL MATERIAL. THESE DERIVATIVES ARE BIOCYTIN (EPSILON-N-BIOTINYL-L-LYSINE) & D & L SULFOXIDES OF BIOTIN. DERIVED FORMS...ARE ACTIVE IN SUPPORTING GROWTH OF SOME MICROORGANISMS.

US RECOMMENDED DAILY ALLOWANCE PERMITS INCLUSION OF 0.15 MG BIOTIN IN MULTIVITAMIN SUPPLEMENTS FOR INFANTS & CHILDREN & 0.3 MG IN SUPPLEMENTS FOR ADULTS.

For more General Manufacturing Information (Complete) data for BIOTIN (10 total), please visit the HSDB record page.

Analytic Laboratory Methods

TLC DETERMINATION OF BIOTIN IN A LYOPHILIZED MULTIVITAMIN PREPN.

Analyte: biotin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: biotin; matrix: chemical purity; procedure: dissolution in water; addition of phenolphthalein indicator; titration with sodium hydroxide

For more Analytic Laboratory Methods (Complete) data for BIOTIN (20 total), please visit the HSDB record page.

Clinical Laboratory Methods

The biotin content of plant and animal food samples as well as of human plasma and urine specimens was assessed by a modified protein binding assay (PBA). Protein bound biotin in samples was released by digestion with papain, food samples were in addition treated previously with liquid nitrogen. Comparing analyses by use of the conventional microbiological test with Lactobacillus plantarum resulted in slightly enhanced biotin values, in case of plasma by 9.2% and in case of urine by 10.3%, but the results obtained by both methods correlated well (r = 0.926 for plasma and 0.934 for urine). Regarding food analysis the additional comparison of different disintegration procedures led to best reproducible results by using the PBA with preceding papain digestion.

An improved agar plate method of biotin bioassay using Lactobacillus plantarum ATCC 8014 and bromocresol purple was established to determine biotin levels in human serum and urine. Samples were treated with 4.5 N H2SO4 to liberate free biotin, autoclaved for 1 hr and neutralized by 4.5 N NaOH, then 10 microliters was added to wells in each plate. The biotin levels were measured in 190 serum and 59 urine samples, and the means were 2.7 + or - 0.53 ng/mL and 12.4 + or - 5.56 ng/mg of creatinine, respectively. The intra-assay coefficient varience (CV) were 3.2 (n = 20) and 1.3% (n = 23), respectively. The recovery of biotin added (10 ng/mL) to serum was 110.7%, and to urine was 99.6%. These findings suggest that this assay is sufficiently accurate and reproducible for routine use in the clinical laboratory. The excretion of orally administered biotin was also demonstrated by the method.

Storage Conditions

Interactions

Antibiotic use may decrease the biotin contribution to the body made by the microflora of the large intestine.

Groups of Holtzman rats were mated and the gravid females were dosed sc with 100 mg D(+)-biotin in 0.2 mL of 0.1 N NaOH/kg body weight on days 0 and 1 of gestation. Nine animals were dosed with biotin only, 7 were given biotin and 0.1 ug 17(beta)-estradiol in 0.05 mL olive oil sc on days 5 to 20 of gestation, and 7 were given biotin and 4 mg progesterone in 0.2 mL olive oil sc on days 5 to 20 of gestation. Nine gravid animals were untreated and used as a negative-control group. Three groups of 6 nongravid animals were dosed in the same manner as the gravid animals and used as nonpregnant treated controls. The animals were killed and examined on day 21 of gestation. Complete resorption of the fetuses occurred in 8 of the 9 rats dosed with biotin only; dosing with estrogen or progesterone prevented the resorptions. Fetal and placental weights from animals dosed with biotin and estrogen or progesterone were decr as compared to controls, but the decr was not statistically significant. Biotin caused a decr in body weights of gravid and nongravid animals; body weights of gravid animals given biotin and progesterone were similar to gravid untreated control, whereas body weights of gravid animals given biotin and estrogen were incr. The uterine weights of gravid animals given biotin and estrogen were similar to that of gravid untreated controls, whereas the uterine weights of animals dosed with biotin and progesterone were statistically significantly decr.

...Groups of Holtzman rats were mated, and gravid females were dosed with 100 mg D(+)-biotin in 0.2 mL of 0.1 N NaOH/kg body weight on days 13 and 14 of gestation. Eleven animals were dosed with biotin only, 7 were given biotin and 0.1 ug 17(beta)-estradiol in 0.05 mL olive oil sc until day 20 of gestation, and 7 were given biotin and 4 mg progesterone in 0.2 mL olive oil sc until day 20 of gestation. Nine gravid animals were untreated and used as a negative-control group. The animals were killed and examined on day 21 of gestation. Resorptions occurred in 2 of the 11 animals dosed with biotin only. The maternal body weights and the fetal, uterine, and placental weights of the remaining 9 animals of this group were statistically significantly decr as compared to controls. The maternal body weights and the fetal, uterine, and placental weights of the animals dosed with biotin and estrogen and the maternal body weights and uterine weights of the animals dosed with biotin and progesterone were similar to control values. Hepatic and ovarian weights were similar for animals of the test and control groups.

For more Interactions (Complete) data for BIOTIN (6 total), please visit the HSDB record page.

Stability Shelf Life

STABILITY IN DRY PRODUCTS IS EXCELLENT; PHARMACEUTICAL LIQ PRODUCTS INDICATE LOSSES OF 0-8% @ PH 5-8 AFTER 1 YR @ ROOM TEMP

PHARMACEUTICAL LIQ LOSSES: 6-12% @ PH 4.1-4.3, 15-20 @ PH 3.3-3.6 AFTER 1 YR @ ROOM TEMP

UNSTABLE IN STRONG ACIDS

For more Stability/Shelf Life (Complete) data for BIOTIN (7 total), please visit the HSDB record page.

Dates

2: Järvinen E, Ismail K, Muniandy M, Bogl L, Heinonen S, Tummers M, Miettinen S,

3: Etemadzadeh MH, Arashkia A, Roohvand F, Ahani R, Mohajel N, Baniasadi V,

4: Wu J, Luo X, Jing S, Yan LJ. Two-dimensional gel electrophoretic detection of

5: Kinoshita-Kikuta E, Kinoshita E, Koike T. Phosphopeptide Detection with

6: Xia B, Pang L, Zhuang ZX, Liu JJ. Biotin-mediated epigenetic modifications:

7: Krishna KV, Ghosh S, Sharma B, Singh L, Mukherjee S, Verma S. Fluorescent

8: Teramura Y, Kuroyama K, Takai M. Influence of molecular weight of PEG chain on

9: Bong KW, Kim JJ, Cho H, Lim E, Doyle PS, Irimia D. Synthesis of Cell-Adhesive

10: Soural M, Hodon J, Dickinson NJ, Sidova V, Gurska S, Dzubak P, Hajduch M,

11: Kang CM, Koo HJ, An GI, Choe YS, Choi JY, Lee KH, Kim BT. Hybrid PET/optical

12: Jordán-Pla A, Miguel A, Serna E, Pelechano V, Pérez-Ortín JE. Biotin-Genomic

13: Kajiwara H, Tsunashima M, Mine T, Takakura Y, Yamamoto T. Immobilized

14: Hersch N, Wolters B, Ungvari Z, Gautam T, Deshpande D, Merkel R, Csiszar A,

15: Tan SM, Lieberman J. Capture and Identification of miRNA Targets by Biotin

16: Singh S, Tiwari AK, Varshney R, Mathur R, Shukla G, Bag N, Singh B, Mishra

17: Shetty D, Khedkar JK, Park KM, Kim K. Can we beat the biotin-avidin pair?:

18: Uram Ł, Szuster M, Filipowicz A, Gargasz K, Wołowiec S, Wałajtys-Rode E.

19: Rana A, Dey S, Agrawal A, Dey A. Density functional theory calculations on

20: Ochoa-Ruiz E, Díaz-Ruiz R, Hernández-Vázquez Ade J, Ibarra-González I,